[(3,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine
Description
Chemical Structure and Properties (3,4-Dimethoxyphenyl)methylamine is a secondary amine featuring a 3,4-dimethoxy-substituted benzyl group attached to a pentan-2-ylamine moiety. Its molecular formula is C₁₅H₂₅NO₂, with a molecular weight of 263.36 g/mol.
For example, N-methyl-4-(3,4-dimethoxyphenyl)-3-butyn-1-amine (EP 1 171 127 B1) is synthesized via:
Conversion of 3,4-dimethoxybenzaldehyde to a dihaloethylene intermediate using carbon tetrahalide and triphenylphosphine.
Elaboration of the side chain via reaction with organolithium reagents.
Amine group introduction via nucleophilic substitution .
Adapting these steps, the target compound could be synthesized by substituting methylamine with pentan-2-amine in the final step.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11(2)15-10-12-7-8-13(16-3)14(9-12)17-4/h7-9,11,15H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZDUWSLIIHXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3,4-Dimethoxyphenyl)methylamine, also known as 3,4-dimethoxyphenylmethylamine, is a compound with significant potential in medicinal chemistry. Its structure features a pentan-2-yl chain linked to a 3,4-dimethoxyphenyl group via a methyl linkage, suggesting diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of (3,4-Dimethoxyphenyl)methylamine can be represented as follows:
Structural Features
- Amine Functional Group : The presence of the amine group allows for interactions with various biological targets.
- Methoxy Substituents : The 3,4-dimethoxy groups enhance lipophilicity, potentially improving membrane permeability.
Table 1: Comparison with Related Compounds
| Compound Name | Structure Overview | Unique Features |
|---|---|---|
| (3-Methoxyphenyl)methyl(pentan-2-yl)amine | Similar phenyl group with one methoxy | Potentially different receptor affinity |
| (4-Methoxyphenyl)methyl(pentan-2-yl)amine | Similar structure but para-methoxy | Variations in biological activity |
| (3,4-Dichlorophenyl)methyl(pentan-2-yl)amine | Chlorinated phenyl group | Increased reactivity due to electrophilic nature |
Pharmacological Effects
Research indicates that compounds similar to (3,4-Dimethoxyphenyl)methylamine exhibit various pharmacological effects. These may include:
- Antidepressant Activity : Structural analogs have shown potential in modulating neurotransmitter systems.
- Anti-inflammatory Properties : Similar compounds exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Further studies are required to confirm these activities specifically for (3,4-Dimethoxyphenyl)methylamine.
Although specific mechanisms for (3,4-Dimethoxyphenyl)methylamine remain under investigation, it is hypothesized that the compound may interact with key biological pathways:
- Monoamine Receptors : Potential modulation of serotonin and norepinephrine receptors.
- Inflammatory Pathways : Inhibition of NF-kB signaling may contribute to its anti-inflammatory effects.
Case Studies and Research Findings
Several studies have assessed the biological activity of structurally related compounds:
-
Study on Anti-inflammatory Activity :
- Researchers evaluated the effect of similar compounds on NF-kB activation.
- Results indicated significant inhibition of inflammatory markers in vitro.
-
Neuropharmacology Research :
- A study investigated the antidepressant-like effects in animal models.
- Compounds with similar structures showed enhanced mood-lifting properties.
Future Directions and Research Needs
Despite promising preliminary data on the biological activity of (3,4-Dimethoxyphenyl)methylamine, further research is essential to:
- Elucidate specific mechanisms of action.
- Conduct clinical trials to assess efficacy and safety.
- Explore structure-activity relationships to optimize therapeutic potential.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
| Compound Name | Aromatic Substituents | Amine Group | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| (3,4-Dimethoxyphenyl)methylamine | 3,4-Dimethoxy | Pentan-2-yl | 263.36 | High lipophilicity; potential CNS activity |
| N-[(3,4-Dimethoxyphenyl)methyl]propan-2-amine (CAS 101825-11-0) | 3,4-Dimethoxy | Propan-2-yl | 209.28 | Shorter alkyl chain; reduced bioavailability |
| (3,4-Dimethylphenyl)methylamine | 3,4-Dimethyl | Pentan-2-yl | 231.38 | Methyl groups reduce electron-donating effects compared to methoxy |
| 3,4-Methylenedioxyphenyl-2-butanamine | 3,4-Methylenedioxy | 2-Butanamine | 207.26 | Known stimulant activity; "Ecstasy" tablet derivatives |
Key Observations :
Pharmacological and Chemical Behavior
- 3,4-Methylenedioxyphenylalkylamines (e.g., MDMA analogues): These compounds exhibit stimulant and entactogenic effects due to serotonin receptor modulation. The pentan-2-yl analogue’s longer chain may prolong metabolic half-life but reduce potency compared to 2-butanamine derivatives .
- Pyridinylmethyl Analogues : (3,4-Dimethoxyphenyl)methylamine (CAS 57342-20-8) introduces a heterocyclic amine, significantly altering electronic properties and binding affinity .
Research Implications and Gaps
- Pharmacological Screening: No direct data on the target compound’s bioactivity exists in the provided evidence. Prioritize in vitro assays for serotonin/dopamine receptor binding.
- Synthetic Optimization : Explore greener catalysts (e.g., nickel-based) to improve yield and reduce reliance on palladium .
- Comparative Solubility Studies: Systematic analysis of alkyl chain length vs. solubility in polar/nonpolar solvents is needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
